5(6)-CR 110, SE
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Overview
Description
5(6)-Carboxyfluorescein diacetate, succinimidyl ester (5(6)-CR 110, SE) is a fluorescent dye commonly used in various biological and chemical applications. This compound is known for its ability to label cells and proteins, making it a valuable tool in research and diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxyfluorescein diacetate, succinimidyl ester typically involves the reaction of carboxyfluorescein with succinimidyl ester. The process begins with the preparation of carboxyfluorescein, which is then reacted with succinic anhydride to form the succinimidyl ester derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 5(6)-Carboxyfluorescein diacetate, succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and high throughput. The final product is typically purified using chromatography techniques to remove any impurities and ensure the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
5(6)-Carboxyfluorescein diacetate, succinimidyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form carboxyfluorescein.
Amidation: The succinimidyl ester group reacts with amines to form stable amide bonds.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly basic pH.
Amidation: Requires the presence of primary or secondary amines, often performed in organic solvents like DMF or DMSO.
Oxidation and Reduction: Involves the use of oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Produces carboxyfluorescein.
Amidation: Forms amide derivatives of carboxyfluorescein.
Oxidation and Reduction: Results in various oxidized or reduced forms of the compound, depending on the specific conditions used.
Scientific Research Applications
5(6)-Carboxyfluorescein diacetate, succinimidyl ester is widely used in scientific research due to its fluorescent properties. Some key applications include:
Cell Labeling: Used to label live cells for tracking and imaging purposes.
Protein Labeling: Conjugated to proteins to study their localization and interactions.
Flow Cytometry: Employed in flow cytometry to analyze cell populations based on fluorescence.
Microscopy: Utilized in fluorescence microscopy to visualize cellular structures and processes.
Drug Delivery Studies: Investigated for its potential in tracking drug delivery and distribution in biological systems.
Mechanism of Action
The mechanism of action of 5(6)-Carboxyfluorescein diacetate, succinimidyl ester involves its ability to form covalent bonds with amine groups on proteins and other biomolecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, effectively labeling the target molecule with the fluorescent carboxyfluorescein moiety. This allows for the visualization and tracking of the labeled molecules in various biological systems.
Comparison with Similar Compounds
5(6)-Carboxyfluorescein diacetate, succinimidyl ester is unique in its combination of high fluorescence intensity and stability. Similar compounds include:
Fluorescein isothiocyanate (FITC): Another widely used fluorescent dye, but with different reactive groups.
Rhodamine derivatives: Offer different spectral properties and are used in complementary applications.
Alexa Fluor dyes: Known for their high brightness and photostability, used in advanced imaging techniques.
In comparison, 5(6)-Carboxyfluorescein diacetate, succinimidyl ester is preferred for applications requiring stable and specific labeling of amine-containing biomolecules.
Properties
CAS No. |
254732-34-8 |
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Molecular Formula |
C25H18ClN3O7 |
Molecular Weight |
507.89 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.